tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate
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Overview
Description
The compound tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate is similar to the one you’re asking about. It has a molecular weight of 323.24 and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
While specific synthesis methods for your compound aren’t available, similar compounds have been synthesized through substitution reactions or multi-step processes using different starting materials .Molecular Structure Analysis
The InChI code for the similar compound is1S/C17H30BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8,13H,9-11H2,1-7H3,(H,19,20)
. This provides a detailed description of the molecule’s structure. and is a solid at room temperature . It’s stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate has been identified as a significant intermediate in the synthesis of various biologically active compounds. For instance, it's an important intermediate in the synthesis of crizotinib, an anti-cancer drug. The compound is synthesized through a series of steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed through MS and 1HNMR spectrum (D. Kong et al., 2016).
Crystal Structure and DFT Study
The compound's crystal structure and physical characteristics are of great interest. For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been studied for its crystal structure. Density Functional Theory (DFT) is used to compare calculated values with X-ray diffraction values, confirming the optimized molecular structure. Such studies are crucial for understanding the physicochemical properties of these compounds, which in turn informs their use in various applications (W. Ye et al., 2021).
Reactivity Studies
Studies on the reactivity of compounds like tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, which are similar in structure, have led to the preparation of various pyrroles and dihydrothienopyrroles. These findings demonstrate the versatility of these compounds in organic synthesis and their potential applications in the development of new materials or molecules (D. Brugier et al., 2001).
Atmospheric CO2 Fixation
In an innovative application, tert-butyl hypoiodite (t-BuOI) has been utilized in cyclizative atmospheric CO2 fixation by unsaturated amines, such as allyl amines, leading to cyclic carbamates. This process, which includes the use of similar compounds, highlights their potential role in environmental chemistry, particularly in carbon capture strategies (Y. Takeda et al., 2012).
Polymerization and Functionalization
The compound plays a role in the polymerization process and post-polymerization functionalization. For example, allylboration has been employed as a tool for the functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]), demonstrating the compound's utility in material science and polymer chemistry (Hannes Leicht et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in many biologically active compounds such as crizotinib , which targets the anaplastic lymphoma kinase (ALK) and the c-Met/Hepatocyte growth factor receptor (HGFR).
Mode of Action
It is known that the compound can be used in the suzuki–miyaura coupling reaction , a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
properties
IUPAC Name |
tert-butyl N-prop-2-enyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-10-11-19(14(20)21-15(3,4)5)12-13(2)18-22-16(6,7)17(8,9)23-18/h10H,1-2,11-12H2,3-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRNMYOBOWKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CN(CC=C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl allyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate |
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